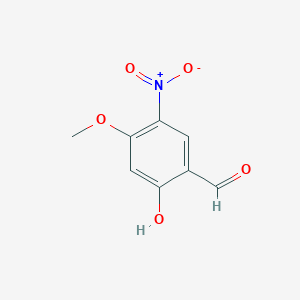

2-Hydroxy-4-methoxy-5-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-methoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8-3-7(11)5(4-10)2-6(8)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFADGGGGYOQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Studies

Advanced Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is fundamental in identifying the functional groups present in a molecule. These methods probe the vibrational and rotational modes of molecules, providing a unique "fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The absorption frequencies are characteristic of specific functional groups. For a compound like 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde, one would expect to observe characteristic absorption bands for the hydroxyl (-OH), aldehyde (-CHO), methoxy (B1213986) (-OCH₃), nitro (-NO₂), and aromatic C-H and C=C bonds.

Hydroxyl (-OH) group: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent aldehyde's carbonyl group would be expected to shift this peak to a lower wavenumber and broaden it significantly.

Aldehyde (C-H and C=O) groups: The aldehydic C-H stretch typically appears as two weak bands between 2700-2900 cm⁻¹. The carbonyl (C=O) stretch is a strong, sharp peak usually found around 1680-1700 cm⁻¹. Conjugation with the aromatic ring and the presence of electron-withdrawing groups would influence its exact position.

Nitro (-NO₂) group: Strong asymmetric and symmetric stretching vibrations for the nitro group are expected near 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Aromatic Ring (C=C and C-H) and Methoxy (-OCH₃) groups: Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. C-H stretching on the aromatic ring is observed above 3000 cm⁻¹. The C-O stretching of the methoxy group would result in signals in the 1000-1300 cm⁻¹ range.

While IR spectra are available for isomers like 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) and the parent compound 2-hydroxy-4-methoxybenzaldehyde (B30951), no specific FT-IR data for this compound could be located. chemicalbook.comchemicalbook.com

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Non-polar bonds and symmetric vibrations, which are often weak in IR spectra, can produce strong signals in Raman spectra. For the title compound, Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the nitro group and the skeletal vibrations of the benzene (B151609) ring. However, no experimental Raman spectral data for this compound was found in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, one would expect distinct signals for the aldehydic, hydroxyl, methoxy, and two aromatic protons.

Aldehyde Proton (-CHO): This proton is highly deshielded and would appear as a singlet far downfield, typically between 9.5-10.5 ppm.

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton can vary widely and is often concentration-dependent. Due to strong intramolecular hydrogen bonding to the carbonyl, it would likely appear as a sharp singlet significantly downfield, potentially above 10 ppm.

Aromatic Protons (Ar-H): The molecule has two protons on the aromatic ring. Their chemical shifts would be influenced by the electronic effects of the four substituents. They would likely appear as two singlets in the aromatic region (6.5-8.5 ppm).

Methoxy Protons (-OCH₃): These protons would appear as a sharp singlet, typically in the 3.8-4.2 ppm range.

Despite the availability of ¹H NMR data for several isomers, no specific data for this compound could be retrieved. chemicalbook.comchemicalbook.com

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy identifies all the unique carbon atoms in a molecule. For the title compound, eight distinct signals would be expected: one for the aldehyde carbonyl, six for the aromatic carbons, and one for the methoxy carbon. The chemical shifts would provide insight into the electronic environment of each carbon atom. No experimental ¹³C NMR data for this compound is currently available in the surveyed databases.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Complete Structural Assignment

Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between atoms.

COSY: This experiment shows correlations between coupled protons, which would help confirm the relative positions of any adjacent protons on the aromatic ring if they were not singlets.

HSQC: This experiment correlates each proton with the carbon atom it is directly attached to. It would definitively assign the signals for the protonated aromatic carbons and the methoxy group.

A complete structural assignment would be greatly facilitated by these techniques. However, no 2D NMR studies for this compound have been reported in the available literature.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Detailed experimental data regarding the ultraviolet-visible (UV-Vis) absorption maxima for this compound are not extensively available in the reviewed literature. This information is crucial for understanding the electronic transitions within the molecule, which are influenced by the interplay of the hydroxyl, methoxy, nitro, and aldehyde functional groups on the benzene ring.

Fluorescence Properties of Derivatives and Their Mechanistic Basis

The fluorescence properties of derivatives of this compound, such as Schiff bases, have not been specifically detailed in the available research. However, it is known that this aldehyde readily forms exceptionally stable imines (Schiff bases) upon reaction with primary amines. researchgate.net The study of the fluorescence of such derivatives would typically provide insight into processes like excited-state intramolecular proton transfer (ESIPT), which is common in molecules with a salicylaldehyde-like core structure. The electronic nature of the substituent on the imine nitrogen would be expected to modulate the fluorescence quantum yield and emission wavelength significantly.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry confirms the molecular weight of this compound, which is consistent with its chemical formula, C₈H₇NO₅.

Table 1: Molecular Weight Data

| Property | Value |

|---|---|

| Chemical Formula | C₈H₇NO₅ |

While detailed fragmentation patterns from techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) are not provided in the surveyed literature, analysis of the compound is mentioned in the context of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry when attached to peptide resins. researchgate.net A typical fragmentation pattern would be expected to involve the loss of characteristic fragments such as the nitro group (–NO₂), the formyl group (–CHO), and a methyl group (–CH₃).

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination

As of the current review, a publicly available single-crystal X-ray diffraction study for this compound has not been identified. Such a study would be definitive in establishing its precise solid-state molecular structure, including bond lengths, bond angles, and crystal packing.

Molecular Conformation and Torsion Angles

Without SCXRD data, a definitive analysis of the molecular conformation and specific torsion angles of this compound in the crystalline state is not possible. However, based on related structures, it is anticipated that the benzaldehyde (B42025) moiety would be largely planar. The key torsion angles would describe the orientation of the methoxy, nitro, and aldehyde groups relative to the benzene ring. For instance, the dihedral angle between the plane of the aromatic ring and the nitro group would be a critical parameter.

Intramolecular Hydrogen Bonding Networks

The structure of this compound is conducive to the formation of a strong intramolecular hydrogen bond.

Table 2: Anticipated Intramolecular Hydrogen Bonding

| Donor | Acceptor | Type of Interaction |

|---|

This hydrogen bond between the hydroxyl proton and the carbonyl oxygen atom would form a six-membered ring, known as an S(6) motif. This type of interaction is characteristic of salicylaldehydes and contributes significantly to the molecule's conformational stability and chemical reactivity.

Analysis of Intermolecular Interactions within the Crystalline Lattice

A comprehensive search of scientific literature and crystallographic databases did not yield specific studies detailing the single-crystal X-ray analysis of this compound. As a result, experimentally determined data on its crystal packing, hydrogen bond parameters, and Hirshfeld surface analysis are not available in the published literature.

However, based on the functional groups present in the molecule—a hydroxyl (-OH) group, a methoxy (-OCH₃) group, a nitro (-NO₂) group, an aldehyde (-CHO) group, and an aromatic ring—a theoretical analysis of the potential intermolecular interactions that stabilize its crystalline lattice can be proposed. The primary forces expected to be at play are hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Expected Intermolecular Interactions:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of several polar functional groups, particularly the nitro and aldehyde groups. These interactions would contribute to the cohesion of the crystal lattice.

π-π Stacking: The presence of the aromatic benzene ring allows for potential π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure.

C-H···O Interactions: Weak hydrogen bonds of the C-H···O type, involving the aromatic and aldehyde C-H groups as donors and the oxygen atoms of the various functional groups as acceptors, are also anticipated to contribute to the three-dimensional supramolecular architecture.

For illustrative purposes, data from a closely related isomer, 2-Hydroxy-5-nitrobenzaldehyde (B32719) (which lacks the methoxy group), reveals the types of interactions that could be expected. In its crystal structure, molecules are linked by intermolecular C-H···O hydrogen bonds into a three-dimensional framework, and these are further interconnected through π-π interactions with a centroid-to-centroid distance of 3.582 (2) Å. nih.govcymitquimica.com An intramolecular O-H···O hydrogen bond is also present. nih.govcymitquimica.com

Similarly, the analysis of another isomer, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde , showed that molecules are linked by O-H···O and C-H···O hydrogen bonds, forming layers that are connected into a three-dimensional structure. sigmaaldrich.com Hirshfeld surface analysis for this isomer quantified the contributions of different intermolecular contacts, with O···H/H···O interactions being the most significant. sigmaaldrich.com

While these examples provide insight into the types of interactions that govern the crystal structures of similar nitro-substituted hydroxybenzaldehydes, it must be emphasized that the specific geometry and quantitative contribution of these interactions in this compound can only be definitively determined through experimental crystallographic analysis.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.net It has proven to be an exceptionally effective method for calculating the properties of small and medium-sized molecules, providing a good balance between accuracy and computational cost. nih.gov DFT calculations for 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde would involve methods like the B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) and a suitable basis set, such as 6-311++G(d,p), to model its electronic behavior accurately. nih.govsigmaaldrich.com

Geometry Optimization and Energetic Stability

Table 1: Optimized Geometric Parameters for this compound (Note: Specific theoretical values for this compound are not available in the searched literature. The table below is illustrative of the parameters that would be determined.)

| Parameter | Calculated Value (e.g., B3LYP/6-311++G(d,p)) |

|---|---|

| Bond Length (C-C) | Data not available in searched literature |

| Bond Length (C-O) | Data not available in searched literature |

| Bond Length (C-N) | Data not available in searched literature |

| Bond Angle (C-C-C) | Data not available in searched literature |

| Dihedral Angle (O-C-C-C) | Data not available in searched literature |

Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis) and Comparison with Experimental Data

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivatives of the energy. These frequencies correspond to the fundamental modes of vibration within the molecule, such as stretching, bending, and torsional motions of the functional groups (hydroxyl, methoxy (B1213986), nitro, aldehyde). researchgate.net Comparing the calculated IR spectrum with an experimental one helps in the precise assignment of vibrational bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. sigmaaldrich.com These theoretical shifts are valuable for assigning the signals in experimental NMR spectra to specific atoms in the molecule.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax), excitation energies, and oscillator strengths. mdpi.comresearchgate.net These calculations provide insight into the electronic transitions occurring within the molecule, often involving charge transfer between different parts of the structure. sigmaaldrich.com

Table 2: Predicted Spectroscopic Data for this compound (Note: Specific theoretical values for this compound are not available in the searched literature. The table illustrates the type of data generated.)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| FT-IR | ν(O-H) | Data not available |

| FT-IR | ν(C=O) | Data not available |

| FT-IR | ν(NO₂) | Data not available |

| ¹³C NMR | δ(C=O) | Data not available |

| ¹H NMR | δ(CHO) | Data not available |

| UV-Vis (TD-DFT) | λmax (nm) | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and has lower kinetic stability, as electrons can be more easily excited to a higher energy level. nih.gov This small gap is often associated with charge transfer within the molecule and is an indicator of potential nonlinear optical (NLO) activity. nih.govnih.gov For this compound, analysis of the HOMO and LUMO electron density distributions would reveal the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. bldpharm.com

Table 3: Frontier Molecular Orbital Properties for this compound (Note: Specific theoretical values for this compound are not available in the searched literature. The table serves as an example.)

| Quantum Chemical Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Data not available |

| HOMO-LUMO Energy Gap | ΔE | Data not available |

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule from the computational results. nih.gov This analysis provides a quantitative picture of the electron distribution and helps identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).

The charge distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules. For this compound, the analysis would likely show negative charges concentrated on the electronegative oxygen atoms of the hydroxyl, methoxy, nitro, and carbonyl groups, while the hydrogen atoms and the carbonyl carbon would likely carry a positive charge. nih.gov This information complements the insights from Molecular Electrostatic Potential (MEP) maps, which visually represent the regions of positive and negative electrostatic potential on the molecular surface, indicating sites for nucleophilic and electrophilic attack. nih.govmalayajournal.org

Quantum Chemical Studies on Electronic Properties

Beyond structural and spectroscopic features, quantum chemical calculations are essential for evaluating the electronic properties of molecules, particularly their response to an external electric field. These properties are key to assessing a material's potential for use in optoelectronic applications.

Polarizability and Hyperpolarizability for Nonlinear Optical (NLO) Material Assessment

Nonlinear optical (NLO) materials are of great interest due to their applications in photonics and optoelectronics. The NLO response of a molecule is determined by its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). researchgate.netmdpi.com These properties describe how the molecule's dipole moment changes in the presence of an external electric field.

DFT calculations can compute the components of the dipole moment (μ), the average polarizability (α_tot), and the first-order hyperpolarizability (β_tot). mdpi.com Molecules with large hyperpolarizability values often possess electron-donating groups and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. In this compound, the hydroxyl (-OH) and methoxy (-OCH₃) groups act as electron donors, while the nitro (-NO₂) and aldehyde (-CHO) groups act as electron acceptors. This configuration, combined with the aromatic ring, suggests a potential for significant NLO properties. A small HOMO-LUMO gap is also indicative of higher polarizability and hyperpolarizability. nih.gov The calculated β value for the molecule would be compared to that of known NLO materials, like urea (B33335) or KDP, to evaluate its potential as a candidate for NLO applications. nih.gov

Table 4: Calculated NLO Properties for this compound (Note: Specific theoretical values for this compound are not available in the searched literature. The table is for illustrative purposes.)

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) [Debye] | Data not available |

| Average Polarizability (α_tot) [esu] | Data not available |

| First Hyperpolarizability (β_tot) [esu] | Data not available |

Electron Density Distribution and Electrostatic Potential Mapping (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule. It is mapped onto the constant electron density surface to visualize the regions that are electron-rich or electron-poor. This information is critical for predicting a molecule's reactivity towards electrophilic and nucleophilic attack, as well as its intermolecular interaction patterns, such as hydrogen bonding.

The MEP map is color-coded to represent the electrostatic potential. Typically, regions of negative potential, which are susceptible to electrophilic attack, are colored in shades of red and yellow. Conversely, areas with positive potential, indicating sites for potential nucleophilic attack, are shown in blue. Regions with zero potential are colored green.

For the illustrative compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, the MEP analysis reveals distinct electrostatic potential distributions. The negative potential is concentrated around the oxygen atoms of the nitro and carbonyl groups, indicating these as the primary sites for electrophilic interactions. The most positive potential is located around the hydroxyl hydrogen atom, highlighting its role as a hydrogen bond donor. nih.gov

Table 1: Molecular Electrostatic Potential (MEP) Color-Coding and Interpretation

| Color Range | Electrostatic Potential | Interpretation |

| Red | Most Negative | High electron density, favorable for electrophilic attack |

| Yellow | Negative | Moderate electron density |

| Green | Neutral | Zero potential, van der Waals interactions |

| Blue | Positive | Low electron density, favorable for nucleophilic attack |

This table provides a general interpretation of MEP color-coding.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, thereby defining the space occupied by a molecule in a crystal. The surface is colored based on various properties, such as the normalized contact distance (dnorm), which highlights regions of intermolecular contact.

Fingerprint plots derived from the Hirshfeld surface provide a two-dimensional representation of all intermolecular contacts, summarizing the distribution of interaction types and their relative abundance.

For the exemplar compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, Hirshfeld analysis was instrumental in elucidating its supramolecular structure. The analysis showed that the crystal packing is stabilized by a network of intermolecular hydrogen bonds and other weak interactions. nih.gov

In the case of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, the analysis revealed the prominence of O···H/H···O contacts, which is expected given the presence of multiple oxygen atoms. Other significant interactions include H···H, C···O, and C···H contacts. The presence of π-π stacking is also suggested by the C···C contacts. nih.gov

Table 2: Quantification of Intermolecular Contacts for 4-hydroxy-3-methoxy-5-nitrobenzaldehyde

| Intermolecular Contact | Contribution to Hirshfeld Surface Area (%) |

| H···O / O···H | 47.3 |

| H···H | 19.8 |

| C···O / O···C | 12.0 |

| C···H / H···C | 8.5 |

| O···O | 4.6 |

| C···C | 3.9 |

| N···O / O···N | 3.1 |

| H···N / N···H | 0.6 |

Data sourced from a study on the isomer 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. nih.gov

Hirshfeld surface analysis can also be used to assess the efficiency of crystal packing by calculating the volume of voids within the crystal lattice. The size and distribution of these voids can influence the crystal's physical properties, such as its density and stability. A lower void volume generally indicates more efficient packing.

While a specific void analysis for this compound is not available in the searched literature, this type of analysis would typically involve calculating the volume of empty spaces within the crystal structure and expressing it as a percentage of the total unit cell volume. This would provide insights into the compactness of the molecular arrangement.

Supramolecular Chemistry and Crystal Engineering

Design and Synthesis of Self-Assembled Systems

The design of self-assembled systems utilizing 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde hinges on the strategic placement of its functional groups, which can act as hydrogen bond donors and acceptors, and participate in other intermolecular forces. The synthesis of this compound and its derivatives often involves electrophilic aromatic substitution reactions on a suitably substituted benzene (B151609) ring. For instance, the nitration of 2-hydroxy-4-methoxybenzaldehyde (B30951) would be a direct route to introduce the nitro group at the 5-position, guided by the activating and directing effects of the hydroxyl and methoxy (B1213986) groups.

The synthesis of a related isomer, 5-hydroxy-4-methoxy-2-nitrobenzaldehyde, has been achieved by the nitration of veratraldehyde to form 4,5-dimethoxy-2-nitrobenzaldehyde, followed by selective hydrolysis of the methoxy group at the 5-position. researchgate.net This highlights a potential synthetic strategy that could be adapted for this compound, demonstrating how specific isomers can be targeted to create building blocks for supramolecular assembly. The precise control over the substitution pattern is crucial as it dictates the geometry of the resulting intermolecular interactions and, consequently, the final self-assembled architecture.

Role of Hydrogen Bonding in Crystal Packing Architectures

Hydrogen bonding plays a pivotal role in the crystal packing of molecules containing hydroxyl and nitro groups. In the case of this compound, the phenolic hydroxyl group is a strong hydrogen bond donor. It is expected to form strong hydrogen bonds, most likely with the nitro group or the aldehyde oxygen of a neighboring molecule.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction | Potential Motif |

|---|---|---|---|

| O-H (hydroxyl) | O (nitro) | Intramolecular | S(6) ring |

| O-H (hydroxyl) | O (aldehyde) | Intermolecular | Chain or dimer |

| O-H (hydroxyl) | O (methoxy) | Intermolecular | Chain or dimer |

| C-H (aromatic) | O (nitro) | Intermolecular | Network formation |

| C-H (aldehyde) | O (nitro) | Intermolecular | Network formation |

| C-H (aromatic) | O (hydroxyl) | Intermolecular | Network formation |

π-π Stacking Interactions and Aromatic Ring Orientations in Solid State

Aromatic rings, like the benzene core of this compound, can interact through π-π stacking, which is a significant force in the formation of layered or columnar structures in the solid state. The geometry of these interactions can be face-to-face or, more commonly, parallel-displaced.

In nitroaromatic compounds, π-π stacking is a frequently observed phenomenon. For example, in the crystal structure of 2-hydroxy-5-nitrobenzaldehyde (B32719), π–π interactions with a centroid–centroid distance of 3.582 Å connect molecular planes. nih.gov The electronic nature of the substituents on the aromatic ring significantly influences these interactions. The electron-withdrawing nitro group and the electron-donating hydroxyl and methoxy groups in this compound create a polarized π-system. This can lead to strong donor-acceptor type π-π stacking interactions, where the electron-rich part of one molecule stacks with the electron-poor part of another. The orientation of the aromatic rings will be such as to maximize these favorable electrostatic interactions, which can lead to specific, ordered packing arrangements. nih.gov

Contributions of Weaker Intermolecular Forces to Supramolecular Assembly

The nitro group, with its large dipole moment, plays a key role in the crystal packing through dipole-dipole interactions. researchgate.net Specifically, orthogonal N–O···N–O interactions are often observed in the crystal structures of nitroarene compounds and contribute to their stability. researchgate.net The aldehyde and methoxy groups also possess significant dipole moments that will influence the orientation of molecules within the crystal lattice. Furthermore, van der Waals forces, although individually weak, become collectively significant in determining the final, most stable crystal packing arrangement by ensuring efficient space filling.

Impact of Substituent Effects on Supramolecular Features and Crystal Growth

The nature and position of substituents on the benzaldehyde (B42025) ring have a profound impact on the resulting supramolecular features and crystal growth. The interplay between the electron-donating hydroxyl and methoxy groups and the electron-withdrawing nitro and aldehyde groups in this compound is a prime example of this.

Investigative Studies of Biological Interactions and Mechanisms in Vitro/in Silico

Molecular Probing of Enzyme Catalysis

The detection and quantification of enzyme activity are fundamental in biochemical research. A common method involves the use of synthetic enzyme substrates that release a signal-generating moiety, or signalophor, upon enzymatic reaction. nih.gov These signalophors can be chromogenic (colored), fluorogenic (fluorescent), or luminogenic, allowing for the measurement of enzyme kinetics. nih.govthermofisher.com

Substrates based on p-nitrophenol (pNP) are widely used in chromogenic assays. cifor-icraf.org The enzymatic cleavage of a pNP-conjugated molecule releases the pNP phenolate, which is intensely colored, enabling spectrophotometric quantification. Similarly, other structures like indoxyl-based substrates can generate insoluble indigo (B80030) dyes upon hydrolysis, which can then be solubilized for quantitative analysis. researchgate.net For instance, 4-nitrocatechol (B145892) sulfate (B86663) has been specifically employed as a chromogenic substrate to assay the activity of the enzyme aryl sulfatase. nih.gov

Given that 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a nitrophenolic compound, its structure is consistent with those used as chromophoric substrates. nih.gov The presence of the nitro group and the phenolic hydroxyl group suggests its potential for use in enzyme assays where cleavage of a bond would release the colored nitrophenolate ion, thereby providing a means to monitor reaction progress. However, specific studies detailing its application as a chromophoric substrate for monitoring enzymatic reactions were not found.

A significant area of research for this compound is its role as a key starting material in the synthesis of inhibitors for Catechol-O-methyltransferase (COMT). wikipedia.orgwikipedia.org COMT is a crucial enzyme in the metabolic inactivation of catecholamine neurotransmitters like dopamine. wikipedia.org Its inhibition is a therapeutic strategy for managing Parkinson's disease. wikipedia.orgwikipedia.org

The compound itself is not the final inhibitor but serves as a precursor. Specifically, the demethylation of 5-nitrovanillin (B156571) leads to the formation of 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) (DHNB). wikipedia.org This intermediate, which possesses the critical nitrocatechol structure, is a direct precursor for the synthesis of potent COMT inhibitors such as Entacapone and has been used in synthetic routes for Opicapone. wikipedia.org The inhibitory mechanism of nitrocatechol-type compounds is attributed to the presence of the strong electron-withdrawing nitro group, which hinders their O-methylation by COMT, allowing them to act as competitive inhibitors that occupy the enzyme's active site. Molecular docking studies have confirmed strong binding affinities of these derivative inhibitors with the target enzyme.

| Precursor Compound | Key Intermediate | Target Enzyme | Resulting Therapeutic Agents | Therapeutic Application |

|---|---|---|---|---|

| This compound (5-Nitrovanillin) | 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) | Catechol-O-methyltransferase (COMT) | Entacapone, Opicapone | Parkinson's Disease Treatment wikipedia.org |

In Vitro Anti-Proliferative and Anti-Cancer Activity Studies

Derivatives of nitrobenzaldehyde have been generally noted for their potential biological activities, including cytotoxic effects against cancer cell lines. Research into related nitrone compounds has also shown anti-cancer activity in various experimental models. nih.gov

Many clinically important antibiotics function by targeting the bacterial ribosome to interfere with microbial protein synthesis. nih.govmdpi.com These agents can bind to different sites on the ribosomal subunits, inhibiting various stages of translation, such as blocking the peptidyl transferase center (PTC) or the nascent peptide exit tunnel. usda.govnih.govnih.gov For example, chloramphenicol (B1208) binds to the 50S ribosomal subunit and inhibits the peptidyl transferase activity required for peptide bond formation. youtube.com While the general mechanisms of ribosome-targeting drugs are well-studied, frontiersin.orgdrugbank.com specific research investigating this compound for these precise molecular actions—such as protein synthesis inhibition, ribosome targeting, or peptidyl transferase blockade—was not identified in the available literature.

The combination of chemotherapeutic agents is a standard approach in cancer treatment to enhance efficacy and overcome drug resistance. nih.govnih.gov Some natural compounds have been shown to act synergistically with conventional drugs; for example, vanillin (B372448), the parent compound of 5-nitrovanillin, demonstrated synergistic anti-neoplastic action with doxorubicin (B1662922) in tumor-bearing mice. mdpi.com However, specific in vitro studies evaluating the potential of this compound to sensitize tumor cells to co-administered agents like cisplatin (B142131) or doxorubicin are not described in the available research.

Evaluation of Antimicrobial and Anti-Biofilm Properties (In Vitro)

Nitroaromatic compounds, including nitrofurans and nitroimidazoles, are a well-established class of antimicrobial agents. nih.govnih.govnih.gov Their mechanism often involves the reductive activation of the nitro group within the microbial cell, leading to the formation of reactive intermediates that damage cellular components like DNA. nih.gov Some research indicates that 5-nitrovanillin possesses antimicrobial properties. However, detailed in vitro studies providing specific data on its efficacy, such as minimum inhibitory concentrations (MICs) against various bacterial or fungal strains or its ability to inhibit or eradicate biofilms, were not found in the reviewed literature. While related compounds like vanillin have shown antibacterial activity against multidrug-resistant E. coli and Staphylococcus aureus with MIC values between 1.25–2.5 mg/mL, mdpi.com specific quantitative data for the 5-nitro derivative is not available.

Mechanistic Insights into Cellular Target Interactions (e.g., Cell Membrane Disruption, Intracellular Content Release)

There is no specific information available in the reviewed scientific literature detailing the mechanistic insights into how this compound interacts with cellular targets. Studies on the related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), have shown that it can disrupt the cell membrane of microbes like Staphylococcus aureus, leading to the release of intracellular contents. nih.govnih.gov However, no such mechanisms have been documented for its 5-nitro derivative.

Efficacy Against Specific Microbial Strains (e.g., Staphylococcus aureus, MRSA)

No specific studies demonstrating the efficacy of this compound against microbial strains such as Staphylococcus aureus or methicillin-resistant Staphylococcus aureus (MRSA) were found. The parent compound, HMB, has been investigated for its anti-virulence and antibacterial properties against MRSA. nih.govresearchgate.netresearchgate.net These studies show that HMB can inhibit virulence factors and sensitize the bacteria to other treatments, but similar research on this compound is absent from the available literature.

Antioxidant Activity Profiling and Radical Scavenging Mechanisms

Detailed antioxidant activity profiling and studies on the radical scavenging mechanisms specifically for this compound are not present in the current body of scientific research. Generally, phenolic compounds are known for their antioxidant potential through mechanisms like hydrogen atom donation. researchgate.netnih.gov For instance, derivatives of nitrobenzaldehydes have been noted for exhibiting antioxidant properties. However, specific assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity have not been reported for this particular compound.

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking or computational studies focused on this compound could be identified. Such studies are crucial for predicting how a ligand might interact with biological macromolecules.

Prediction of Binding Modes and Affinities with Biological Macromolecules

There are no available research findings that predict the binding modes or affinities of this compound with any biological macromolecules.

Computational Screening for Potential Biological Activity

A computational screening of this compound for potential biological activities has not been reported in the reviewed literature. While isomers like 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (B1582344) have been analyzed for their interaction with various molecular targets, this specific compound has not.

Applications in Materials Science and Catalysis

Utilization as Building Blocks for Advanced Materials

The unique structural and electronic properties of 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde make it a target for the synthesis of specialized polymers and functional materials with tailored optical and electronic characteristics.

Precursors for Polymer Synthesis

While direct polymerization of this compound is not extensively documented, its derivatives are utilized in creating functional polymers. For instance, related nitrobenzaldehyde compounds, such as 2-hydroxy-5-nitrobenzaldehyde (B32719), have been employed in the synthesis of photoactive polymeric systems. nih.govnih.gov In one study, 2-hydroxy-5-nitrobenzaldehyde was a key reactant in the synthesis of 1-(2-hydroxyethyl)-3,3-dimethylindoline-6-nitrobenzopyran, a photochromic compound that can be incorporated into polymer backbones. nih.govnih.gov This suggests a potential pathway for integrating this compound into polymers to create materials with light-responsive properties.

Furthermore, polymers derived from structurally similar compounds, like 2-hydroxy-4-methoxybenzophenone, have been synthesized and their electrical properties investigated. Terpolymers created through the condensation of 2-hydroxy-4-methoxybenzophenone, 1,5-diaminonaphthalene, and formaldehyde (B43269) have demonstrated semiconducting behavior, with their electrical conductivity being temperature-dependent. tsijournals.com This indicates that polymers incorporating the 2-hydroxy-4-methoxy-aromatic core, such as those potentially derived from this compound, could be developed for electronic applications.

Components in Optical and Electronic Materials

The presence of electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitro, aldehyde) groups on the benzene (B151609) ring of this compound suggests its utility in creating materials with interesting optical and electronic properties. Schiff bases derived from substituted nitrobenzaldehydes are known to be explored for their nonlinear optical (NLO) properties. nih.govresearchgate.net Theoretical studies on Schiff bases derived from the isomeric 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) have shown significant first static hyperpolarizability values, indicating their potential for NLO applications. wseas.com These findings suggest that Schiff bases of this compound could also exhibit NLO properties, making them candidates for use in optical devices.

Moreover, molybdenum complexes derived from the related 2-hydroxy-5-nitrobenzaldehyde have been investigated for their electrical properties and have been classified as semiconductors. mdpi.comnih.gov The electrical conductivity of these materials was found to be influenced by their molecular structure and the presence of coordinated solvent molecules. mdpi.com This research into related compounds suggests that metal complexes of this compound could be synthesized to create new semiconductor materials.

Ligand Design for Coordination Chemistry

The aldehyde and hydroxyl groups of this compound are readily converted into Schiff base ligands through condensation with primary amines. These ligands can then coordinate with various metal ions to form stable complexes with diverse geometries and properties.

Synthesis of Metal Complexes (e.g., Molybdenum, Copper, Nickel)

Schiff bases derived from this compound and its isomers serve as versatile ligands for the synthesis of a variety of metal complexes.

Molybdenum Complexes: Mononuclear and dinuclear molybdenum(VI) complexes have been synthesized using a Schiff base ligand derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde and benzhydrazide. mdpi.comnih.gov These complexes, with general formulas such as [MoO2(L)(MeOH)] and [(MoO2(L))2(4,4'-bpy)], are formed by reacting the ligand with a molybdenum precursor like [MoO2(acac)2]. mdpi.com

Copper Complexes: A range of copper(II) complexes have been prepared with Schiff bases derived from the related 2-hydroxy-4-methoxybenzaldehyde (B30951). mdpi.com For example, the reaction of a Schiff base ligand, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate, with various copper(II) salts yielded complexes with different stoichiometries and coordination environments, such as [Cu(L)(NO3)(H2O)2] and [Cu(L)2]. mdpi.com

Nickel Complexes: Nickel(II) complexes have been synthesized with Schiff bases derived from isomers like 2-hydroxy-3-methoxy-5-nitrobenzaldehyde. researchgate.net These complexes are typically formed by reacting the Schiff base ligand with a nickel(II) salt in a suitable solvent, leading to compounds such as [Ni(L)2(H2O)2]. researchgate.net

| Metal | Precursor Ligand Derived From | Example Complex Formula | Reference |

|---|---|---|---|

| Molybdenum(VI) | 2-hydroxy-5-nitrobenzaldehyde | [MoO2(L)(MeOH)] | mdpi.com |

| Copper(II) | 2-hydroxy-4-methoxybenzaldehyde | [Cu(L)(NO3)(H2O)2] | mdpi.com |

| Nickel(II) | 2-hydroxy-3-methoxy-5-nitrobenzaldehyde | [Ni(L)2(H2O)2] | researchgate.net |

Structure-Property Relationships in Coordination Compounds

The properties of the metal complexes derived from this compound and its isomers are intrinsically linked to their molecular and crystal structures.

In copper(II) complexes of a Schiff base from 2-hydroxy-4-methoxybenzaldehyde, the geometry of the complex influences its electronic and magnetic properties. mdpi.com For instance, complexes with a distorted tetrahedral geometry exhibit different electronic spectra and magnetic moments compared to those with a square planar or octahedral geometry. mdpi.com The magnetic moments can indicate whether the complexes exist as monomers or have intermolecular interactions. mdpi.com

For molybdenum(VI) complexes with a ligand from 2-hydroxy-5-nitrobenzaldehyde, the crystal structure, including the presence of coordinated water molecules, has been shown to significantly affect the electrical transport properties. mdpi.com The arrangement of the molecules in the crystal lattice and the potential for hydrogen bonding can create pathways for electrical conduction. mdpi.comresearchgate.net

The nature of the substituents on the Schiff base ligand also plays a crucial role. In nickel(II) complexes, the position of a methoxy (B1213986) group on the salicylaldehyde (B1680747) ring has been shown to affect the antioxidant capacity of the resulting complex. nih.gov This highlights the importance of isomeric structure in determining the functional properties of the coordination compounds.

Catalytic Applications

Metal complexes derived from substituted benzaldehydes, including isomers of this compound, have shown promise as catalysts in various organic reactions.

Mononuclear molybdenum(VI) complexes with a Schiff base ligand from 2-hydroxy-5-nitrobenzaldehyde have been successfully employed as catalysts in the oxidation of olefins, such as cyclooctene, and alcohols, like linalool. mdpi.comnih.gov These reactions typically use environmentally benign oxidants like tert-butyl hydroperoxide. mdpi.com The catalytic efficiency of these complexes has been correlated with their structural and electrical properties, suggesting that tuning these aspects could lead to more effective catalysts. mdpi.comnih.gov

While direct catalytic studies on complexes of this compound are not widely reported, the findings from its isomers strongly suggest that its metal complexes could also exhibit catalytic activity, particularly in oxidation reactions. mdpi.commdpi.com The electronic effects of the nitro and methoxy groups on the aromatic ring can influence the redox potential of the metal center, which is a key factor in catalytic oxidation.

Investigation of Metal Complexes as Oxidation Catalysts (e.g., Epoxidation, Linalool Oxidation)

A comprehensive review of available scientific literature reveals a notable absence of specific research studies investigating the use of metal complexes derived from this compound as oxidation catalysts. While the catalytic activity of metal complexes with structurally similar ligands, such as those derived from other substituted benzaldehydes, has been explored, there is no specific data or detailed research findings on the application of this compound complexes in oxidation reactions like epoxidation or the oxidation of linalool.

The potential for such applications exists, given that Schiff bases, which can be synthesized from aldehydes like this compound, are known to form stable complexes with various transition metals that can exhibit catalytic properties. However, without specific experimental evidence, any discussion on their catalytic efficacy in oxidation remains speculative.

Role in Other Catalytic Transformations

Similarly, there is a lack of published research detailing the role of this compound or its derivatives in other catalytic transformations beyond oxidation. The scientific community has not, to date, reported on its use as a catalyst or catalyst precursor in reactions such as carbon-carbon bond formation, reduction reactions, or polymerization processes.

While aldehydes can participate in various organic reactions, and the nitro and hydroxyl groups on the aromatic ring could influence reactivity, specific studies demonstrating its utility in a catalytic cycle are not available in the public domain. Therefore, no data tables or detailed research findings on its catalytic performance can be presented.

Further research is required to determine if this compound and its potential metal complexes possess any significant catalytic activity in materials science or other areas of chemistry.

Future Research Directions and Translational Potential

Development of Novel Synthetic Methodologies with Enhanced Sustainability

Conventional nitration processes often rely on harsh reagents like mixtures of concentrated nitric and sulfuric acids, which pose significant environmental and safety concerns. researchgate.netpaspk.org Future research should prioritize the development of "green" synthetic routes for 2-hydroxy-4-methoxy-5-nitrobenzaldehyde. This involves exploring alternative, safer, and more environmentally friendly nitrating agents and catalysts.

Key areas for investigation include:

Mild Nitrating Agents: Research into metal nitrates, such as calcium nitrate (B79036) (Ca(NO₃)₂), copper(II) nitrate (Cu(NO₃)₂), or bismuth nitrate (Bi(NO₃)₃·5H₂O), in conjunction with weaker acids like acetic acid, has shown promise for the nitration of other phenolic compounds. gordon.edusemanticscholar.orgresearchgate.net These methods can reduce the use of corrosive strong acids. researchgate.net

Solid Acid Catalysts: The use of solid acid catalysts, such as silica-supported sulfuric acid, zeolites, or heteropolyacids, offers advantages like easier product separation, catalyst recyclability, and potentially higher regioselectivity, minimizing side reactions. paspk.org

Solvent-Free and Microwave-Assisted Reactions: Investigating solvent-free reaction conditions or the use of microwave irradiation can dramatically reduce reaction times, improve energy efficiency, and decrease the use of volatile organic solvents. gordon.edu Microwave-assisted nitration of phenolic compounds has been shown to be rapid and high-yielding. gordon.edu

The goal is to establish a synthetic pathway that is not only efficient and high-yielding but also aligns with the principles of green chemistry, making the production of this compound more economical and sustainable. researchgate.net

Exploration of Expanded Derivatization Strategies for Tuned Functionality

The aldehyde and phenol (B47542) functionalities of this compound are ripe for chemical modification, allowing for the creation of a diverse library of derivatives with tailored properties. A primary strategy for derivatization is the formation of Schiff bases.

Schiff Base Formation: The condensation reaction of the aldehyde group with various primary amines yields Schiff bases (imines), which are known for their broad spectrum of biological activities and applications in material science. mdpi.comnih.gov Future work should explore reactions with a wide array of amines, including:

Amino Acids and Peptides: To create derivatives with enhanced biocompatibility and potential as therapeutic agents. nih.gov

Aromatic and Heterocyclic Amines: To synthesize compounds with unique electronic and photophysical properties for applications in dyes, sensors, or nonlinear optics. researchgate.net

Hydrazides and Thiohydrazides: To generate hydrazone derivatives, which have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. nih.gov

By systematically varying the amine component, researchers can fine-tune properties such as solubility, lipophilicity, and electronic character, thereby enhancing the biological activity or material function of the resulting derivatives. nih.govmdpi.com

Deeper Mechanistic Elucidation of Biological Interactions via Advanced Omics Technologies (In Vitro)

While preliminary studies may indicate biological activity for derivatives of this compound, a deeper understanding of their mechanism of action at the molecular level is crucial. Advanced "omics" technologies offer powerful tools for this purpose.

Transcriptomics (RNA-seq): This technique can reveal how the compound and its derivatives alter gene expression patterns within cells. For instance, studies on other benzaldehydes have used transcriptomics to identify regulatory networks and structural genes involved in specific metabolic pathways. frontiersin.org This approach could identify the specific cellular pathways affected by this compound, such as those related to inflammation, cell proliferation, or stress responses.

Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify specific protein targets that bind to the compound. This can help to pinpoint the direct molecular interactions responsible for its biological effects.

Metabolomics: This technology assesses changes in the metabolic profile of a cell or organism upon exposure to the compound, providing insights into the biochemical pathways that are perturbed.

Integrating these omics datasets will provide a comprehensive, systems-level view of the compound's biological impact, moving beyond simple activity screening to a more profound mechanistic understanding. Studies have shown that benzaldehyde (B42025) Schiff bases can regulate genes associated with metabolism and virulence in bacteria, highlighting the potential for this approach. nih.gov

Design of Next-Generation Materials Based on Supramolecular Assembly Principles

The planar structure and the presence of hydrogen bond donors (hydroxyl group) and acceptors (nitro, methoxy (B1213986), and carbonyl groups) make this compound an excellent building block for supramolecular chemistry and crystal engineering. nih.govresearchgate.net

Future research should focus on:

Crystal Engineering: Systematically studying the crystallization of the compound and its derivatives to control the formation of specific crystal packing arrangements. Non-covalent interactions like hydrogen bonds (O—H⋯O, C—H⋯O) and π–π stacking are key to forming predictable supramolecular architectures such as chains, rings, and planar networks. nih.govresearchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using the compound as an organic ligand to coordinate with metal ions. The resulting MOFs or coordination polymers could possess porous structures with high surface areas, making them suitable for applications in gas storage, separation, or catalysis. mdpi.com Schiff base derivatives are particularly effective ligands for creating stable and functional metal complexes. mdpi.com

Liquid Crystals: By incorporating long alkyl chains or other mesogenic groups through derivatization, it may be possible to design novel liquid crystalline materials with unique optical or electronic properties.

Understanding the principles that govern the self-assembly of these molecules will enable the rational design of new materials with desired functionalities.

Integration of Computational and Experimental Approaches for Predictive Research

Combining computational modeling with experimental work can accelerate the discovery and optimization process. Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. scirp.org

Future research directions include:

Predicting Reactivity and Spectra: Using DFT to calculate molecular properties like electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and to predict spectroscopic signatures (IR, NMR, UV-Vis), which can aid in the characterization of new derivatives. nih.gov

Molecular Docking: Simulating the interaction of this compound and its derivatives with the active sites of specific protein targets (e.g., enzymes, receptors). nih.govnih.gov This can predict binding affinity and mode, helping to prioritize which derivatives to synthesize for specific biological applications. nih.gov

Structure-Activity Relationship (SAR) Studies: Integrating computational data with experimental biological activity results to build robust SAR models. These models can then predict the activity of virtual compounds, guiding the design of more potent and selective molecules. DFT has been used to study the reaction mechanisms of benzaldehyde derivatives and the effect of different substituents on their energetic properties. nih.gov

This integrated approach allows for a more rational and efficient research workflow, reducing the time and resources required for trial-and-error experimentation.

Comparative Studies with Isomeric and Analogous Nitrobenzaldehyde Compounds

To fully appreciate the unique properties of this compound, it is essential to conduct comparative studies with its isomers and other related nitrobenzaldehydes. The relative positions of the functional groups on the aromatic ring can have a profound impact on physical, chemical, and biological properties. researchgate.netresearchgate.net

Key comparisons should include:

Isomers: Direct comparison with other isomers, such as 5-hydroxy-4-methoxy-2-nitrobenzaldehyde, to understand how the placement of the nitro group relative to the hydroxyl and aldehyde groups affects factors like intramolecular hydrogen bonding, acidity, and reactivity. nih.gov

Vanillin (B372448) and its Derivatives: A comparison with its parent compound, vanillin, is crucial to determine the effect of the added nitro group on its biological profile, including potential enhancements in antioxidant or antimicrobial activities. researchgate.netnih.gov

These studies will provide valuable structure-property and structure-activity relationship data, contextualizing the significance of this compound within the broader class of substituted aromatic aldehydes.

Interactive Data Table: Properties of Related Benzaldehydes

This table summarizes key properties of this compound and related compounds for comparison.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Difference from Subject Compound |

| This compound | C₈H₇NO₅ | 197.14 | - |

| Vanillin | C₈H₈O₃ | 152.15 | Lacks the nitro group. wikipedia.orgnih.gov |

| 5-Nitrovanillin (B156571) | C₈H₇NO₅ | 197.14 | Isomeric; nitro group is at position 5. wikipedia.orgnih.gov |

| 2-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | Lacks methoxy and hydroxyl groups. wikipedia.org |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | Isomeric to 2-nitrobenzaldehyde; lacks methoxy and hydroxyl groups. wikipedia.org |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | Isomeric to 2-nitrobenzaldehyde; lacks methoxy and hydroxyl groups. wikipedia.org |

| 2-Hydroxy-5-nitrobenzaldehyde (B32719) | C₇H₅NO₄ | 167.12 | Lacks the methoxy group. nih.govresearchgate.net |

| 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde | C₈H₇NO₅ | 197.14 | Isomeric; positions of hydroxyl and methoxy groups are swapped. nih.gov |

| 2-Hydroxy-4-methoxybenzaldehyde (B30951) | C₈H₈O₃ | 152.15 | Isomer of vanillin; lacks the nitro group. researchgate.netresearchgate.net |

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-4-methoxy-5-nitrobenzaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nitration and functional group protection. For example, nitration of 4-methoxybenzaldehyde derivatives under controlled conditions (e.g., nitric acid in sulfuric acid at 0–5°C) can yield the nitro-substituted product. Reaction parameters such as temperature, solvent polarity, and stoichiometry critically affect regioselectivity and purity. In analogous nitrobenzaldehyde syntheses, sulfuryl chloride and N,N-dimethylformamide (DMF) in dichloromethane have been used to stabilize intermediates, with yields optimized by adjusting reaction times (1–12 hours) and post-reaction purification via recrystallization . For structural analogs like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, refluxing in ethanol with catalytic acid is recommended to isolate crystalline products .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer: Based on safety data for structurally similar aldehydes (e.g., 2-hydroxy-4-methoxybenzaldehyde):

- Handling: Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation by working in a fume hood with adequate ventilation .

- Storage: Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Moisture and light exposure degrade nitro-aromatic compounds, leading byproduct formation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

Methodological Answer:

- NMR (¹H/¹³C): Identify aromatic proton splitting patterns (e.g., para-substituted methoxy groups at δ 3.8–4.0 ppm; aldehyde protons at δ 9.8–10.2 ppm). Coupling constants help confirm substitution patterns .

- IR Spectroscopy: Look for aldehyde C=O stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹) .

- X-ray Crystallography: Resolve molecular packing and hydrogen-bonding networks. For analogs, SHELXL software has been used to refine structures with R-factors < 5% .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Methodological Answer:

- Cross-Validation: Combine NMR, IR, and mass spectrometry to confirm molecular weight and functional groups. For example, conflicting NOE effects in NMR may indicate dynamic stereochemistry, requiring variable-temperature NMR studies .

- Computational Modeling: Use density functional theory (DFT) to simulate spectra and compare with experimental data. Hirshfeld surface analysis has been applied to clarify intermolecular interactions in nitrobenzaldehyde crystals .

Q. What strategies optimize the regioselective nitration of 4-methoxybenzaldehyde precursors to obtain this compound?

Methodological Answer:

- Directing Groups: The methoxy group at position 4 directs nitration to position 3 or 5. Steric and electronic effects can be modulated using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to favor para/ortho substitution .

- Protection/Deprotection: Temporarily protect the aldehyde group (e.g., as an acetal) to prevent oxidation during nitration. Post-nitration hydrolysis restores the aldehyde functionality .

Q. How can computational chemistry predict the reactivity and stability of this compound in solvent systems?

Methodological Answer:

- Solvent Screening: Use COSMO-RS or Hansen solubility parameters to predict solubility in polar aprotic solvents (e.g., DMSO, acetone).

- Reactivity Studies: Molecular dynamics (MD) simulations can model nitro group reduction kinetics under varying pH and solvent conditions. For example, nitro-to-amine conversions are faster in acidic aqueous ethanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.